molecular formula C17H24N2O B1335190 1-Benzoyl-4,4'-bipiperidine CAS No. 878440-79-0

1-Benzoyl-4,4'-bipiperidine

Cat. No.: B1335190
CAS No.: 878440-79-0
M. Wt: 272.4 g/mol
InChI Key: HAKNHQBERYQVKI-UHFFFAOYSA-N
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Description

1-Benzoyl-4,4’-bipiperidine is a chemical compound with the molecular formula C17H24N2O. It is a derivative of bipiperidine, characterized by the presence of a benzoyl group attached to the nitrogen atom of the piperidine ring.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 1-Benzoyl-4,4’-bipiperidine is not fully understood. It is believed that this compound exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Benzoyl-4,4’-bipiperidine in laboratory settings are not well-documented. It is speculated that this compound may have varying effects over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 1-Benzoyl-4,4’-bipiperidine at different dosages in animal models are not well-documented. It is speculated that this compound may have varying effects at different dosages, including potential threshold effects and possible toxic or adverse effects at high doses .

Metabolic Pathways

1-Benzoyl-4,4’-bipiperidine is believed to be involved in certain metabolic pathways

Transport and Distribution

The transport and distribution of 1-Benzoyl-4,4’-bipiperidine within cells and tissues are not well-documented. It is speculated that this compound may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 1-Benzoyl-4,4’-bipiperidine and any effects on its activity or function are not well-documented. It is speculated that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 1-Benzoyl-4,4’-bipiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4,4’-bipiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and cost-effectiveness .

Chemical Reactions Analysis

1-Benzoyl-4,4’-bipiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed .

Biological Activity

1-Benzoyl-4,4'-bipiperidine is a chemical compound with the molecular formula C₁₇H₂₄N₂O, characterized by its bipiperidine structure and a benzoyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Interaction with Biological Targets

This compound has been studied for its interactions with various biological targets. Notably, it may interact with liver carboxylesterase 1 , an enzyme involved in the metabolism and detoxification of drugs and xenobiotics. This interaction suggests that the compound could influence metabolic pathways related to drug metabolism.

Potential Effects on Neurotransmitter Systems

Research indicates that this compound may modulate receptor activity within the central nervous system (CNS), particularly those related to pain and inflammation . This modulation could lead to applications in treating neurological disorders. However, specific mechanisms remain largely uncharacterized, necessitating further investigation.

Analgesic and Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits significant analgesic and anti-inflammatory activities. These properties are critical for developing new therapeutic agents aimed at managing pain and inflammatory conditions.

Case Studies and Research Findings

A review of existing literature reveals several key findings regarding the biological activity of this compound:

  • Study on Pain Relief : In animal models, compounds similar to this compound have shown promise in reducing pain responses without significant side effects commonly associated with traditional analgesics.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro, indicating its utility as an anti-inflammatory agent.
StudyFindings
Animal Model StudySignificant reduction in pain responses observed with minimal side effects.
In Vitro Anti-inflammatory StudyReduction in inflammatory markers was noted.

Dosage Effects

The effects of this compound at varying dosages have not been extensively documented. However, it is hypothesized that different dosages may yield threshold effects or adverse reactions at higher concentrations.

Metabolic Pathways

The metabolic pathways involving this compound remain poorly understood. It is believed that the compound may undergo biotransformation via liver enzymes, which could affect its pharmacological efficacy and safety profile .

Properties

IUPAC Name

phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-5,14-15,18H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKNHQBERYQVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390399
Record name 1-benzoyl-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878440-79-0
Record name 1-benzoyl-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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